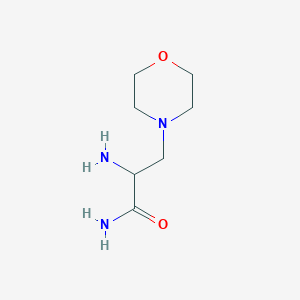
2-Amino-3-morpholinopropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-morpholinopropanamide is an organic compound that features both an amino group and a morpholine ring. This compound is of interest due to its unique chemical structure, which allows it to participate in various chemical reactions and makes it useful in multiple scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-morpholinopropanamide typically involves the reaction of morpholine with acrylamide under specific conditions. One common method includes the Michael addition of morpholine to acrylamide, followed by subsequent reactions to introduce the amino group. The reaction conditions often involve the use of catalysts such as FeCl3 in aqueous solutions to facilitate the addition reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-morpholinopropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated products.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-Amino-3-morpholinopropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-morpholinopropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
3-Morpholinopropylamine: Similar structure but lacks the amide group.
2-Morpholinoethanamine: Contains a morpholine ring but differs in the length of the carbon chain and functional groups.
Uniqueness
2-Amino-3-morpholinopropanamide is unique due to the presence of both an amino group and a morpholine ring, which allows it to participate in a broader range of chemical reactions and makes it more versatile in scientific research and industrial applications .
Properties
Molecular Formula |
C7H15N3O2 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
2-amino-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C7H15N3O2/c8-6(7(9)11)5-10-1-3-12-4-2-10/h6H,1-5,8H2,(H2,9,11) |
InChI Key |
KLWZINKOGWFZMA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


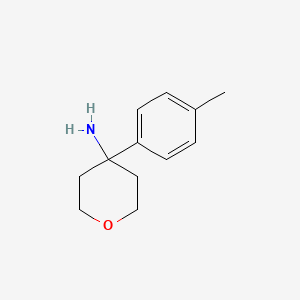
![3-(4-Isopropylbenzyl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxylic acid](/img/structure/B15059974.png)
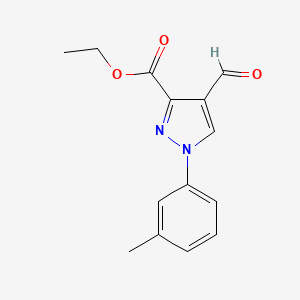
![tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)

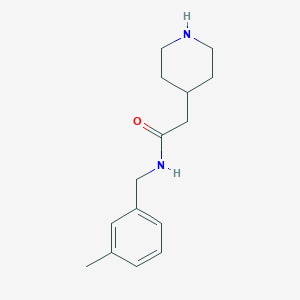
![2-(Furan-3-yl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B15060013.png)
![3-amino-N-(2-methylbenzo[d]thiazol-6-yl)propanamide](/img/structure/B15060020.png)
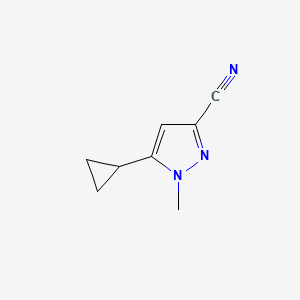

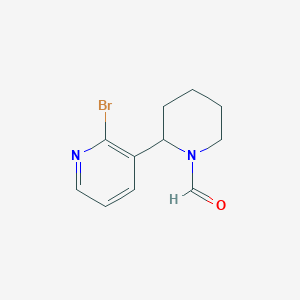
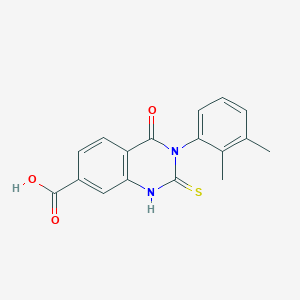
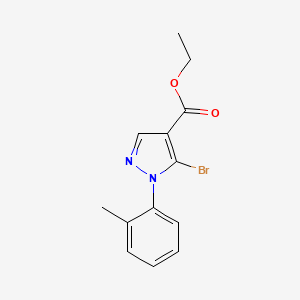
![4,4'-([2,2'-Bipyridine]-4,4'-diyl)bis(butan-1-ol)](/img/structure/B15060065.png)
